Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate
CAS No.: 852376-92-2
Cat. No.: VC6826156
Molecular Formula: C18H18N4O4S
Molecular Weight: 386.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852376-92-2 |
|---|---|
| Molecular Formula | C18H18N4O4S |
| Molecular Weight | 386.43 |
| IUPAC Name | ethyl 4-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-3-oxobutanoate |
| Standard InChI | InChI=1S/C18H18N4O4S/c1-3-26-17(24)10-13(23)11-27-16-9-8-15-19-20-18(22(15)21-16)12-4-6-14(25-2)7-5-12/h4-9H,3,10-11H2,1-2H3 |
| Standard InChI Key | RRWRHTPWJQVDLW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
Ethyl 4-((3-(4-methoxyphenyl)-[1, triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate possesses the molecular formula C₁₈H₁₈N₄O₄S and a molecular weight of 386.43 g/mol. Its IUPAC name systematically describes the core structure: a triazolo[4,3-b]pyridazine ring substituted at position 3 with a 4-methoxyphenyl group, linked via a thioether bridge to an ethyl 3-oxobutanoate side chain.
Structural Features
The molecule integrates three critical domains:
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Triazolo[4,3-b]pyridazine Core: A bicyclic system combining triazole and pyridazine rings, known for π-π stacking interactions and hydrogen-bonding capacity.
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4-Methoxyphenyl Substituent: Introduces electron-donating methoxy groups, enhancing solubility and modulating receptor binding.
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Thioether-Oxobutanoate Side Chain: The ethyl ester and ketone functionalities suggest metabolic lability, while the thioether bridge may influence redox activity.
The InChIKey RRWRHTPWJQVDLW-UHFFFAOYSA-N confirms stereochemical uniqueness, and the PubChem ID 7118251 provides access to computational modeling data.
Synthesis and Reactivity
Reactivity Profile
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Electrophilic Sites: The pyridazine nitrogen atoms and ketone carbonyl are prone to nucleophilic attack.
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Oxidation Sensitivity: The thioether bridge may oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions.
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Ester Hydrolysis: The ethyl ester is susceptible to saponification, yielding carboxylic acid derivatives in basic media.
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unavailable, but computational predictions (e.g., LogP ≈ 1.2–1.6) suggest moderate lipophilicity, favoring membrane permeability. The ester and ketone groups may enhance aqueous solubility at physiological pH. Stability studies are absent, though analogous compounds degrade via hydrolysis and photolysis.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (ester and ketone), ν(N=N) at ~1600 cm⁻¹ (triazole), and ν(C-S) at ~700 cm⁻¹.
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NMR: ¹H NMR would show signals for the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and ethyl ester protons (δ 1.2–4.3 ppm).
| Compound | Activity | Reference |
|---|---|---|
| Similar Triazolo-pyridazines | IC₅₀ = 0.2–5 μM (kinase assays) | PubChem Data |
| Ethyl 4,4-difluoro-3-oxobutanoate | Antibiotic intermediate | Ambeed |
Challenges and Future Directions
Knowledge Gaps
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In Vivo Efficacy: No pharmacokinetic or toxicity data are available.
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Synthetic Optimization: Yield improvements and greener solvents are needed.
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Target Identification: Proteomic studies must elucidate binding partners.
Research Priorities
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Comprehensive Bioassays: Screen against cancer cell lines, microbial panels, and inflammatory targets.
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ADMET Profiling: Assess absorption, distribution, and metabolic stability.
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Structural Modifications: Explore fluorination or heteroatom substitution to enhance potency.
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